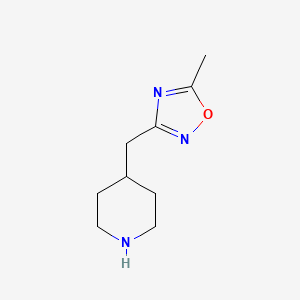

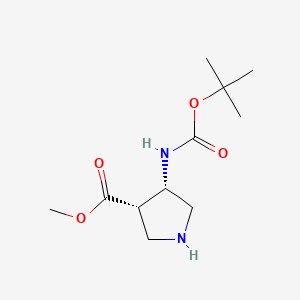

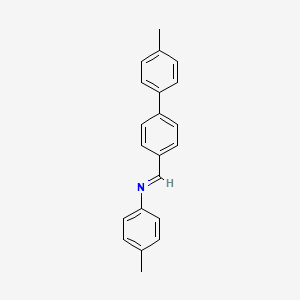

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Übersicht

Beschreibung

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, also known as MDN-001, is a chemical compound with potential pharmaceutical applications. It has been synthesized and studied for its potential use in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Mechanism of Action

Research on analogs related to the structural framework of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, such as benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one derivatives, has indicated significant antitumor activity. These compounds have demonstrated submicromolar activities against various cancer cell lines, with certain esters showing pronounced effects in inhibiting tumor growth by more than 80% in in vivo evaluations. The differential activities of these compounds' enantiomers against specific cancer types highlight the importance of stereochemistry in their antitumor efficacy (Tian et al., 2014).

C-Met Kinase Inhibition

The incorporation of cyclic urea pharmacophores into the 1,6-naphthyridine framework has led to the discovery of a new class of c-Met kinase inhibitors. Structural-activity relationship (SAR) studies have identified key substituents crucial for effective Met inhibition, demonstrating the utility of the 1,6-naphthyridine motif in developing potential therapeutic agents targeting cancer and other diseases mediated by c-Met kinase (Wang et al., 2013).

Synthesis and Structural Analysis

A general synthesis approach has been developed for dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, showcasing the versatility of 7,8-dihydro-1,6-naphthyridin-5(6H)-one structures in organic synthesis. This methodology involves selective nitrile reduction and lactam ring closure, offering a straightforward route to synthesize complex molecules with potential pharmaceutical applications (Murray et al., 2023).

Structural Characterization

The structural characterization of naphthyridone derivatives has provided insight into their potential as pharmaceutical agents. For example, the crystal structure analysis of N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, a derivative of 1,6-naphthyridin-2(1H)-one, has shed light on its antiproliferative activity towards breast cancer cell lines. Such studies are crucial for understanding the molecular basis of these compounds' biological activities and for guiding the design of new therapeutic agents (Guillon et al., 2017).

Eigenschaften

IUPAC Name |

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDNWLSWDLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

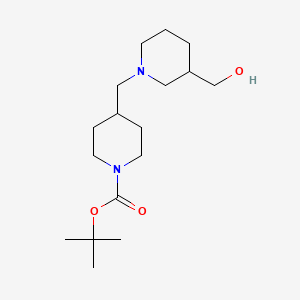

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)